2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
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Overview
Description
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with a hydroxyphenyl group. This structure imparts specific biological activities that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
842955-36-6 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-4-3-8-13(14)16(20)18(2)15(17)11-6-5-7-12(19)10-11/h3-10,15,19H,1-2H3 |
InChI Key |
PKDZXHCZOQSAJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C(=O)C2=CC=CC=C21)C)C3=CC(=CC=C3)O |
solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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